molecular formula C16H18ClNO2 B12285746 (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Cat. No.: B12285746
M. Wt: 291.77 g/mol
InChI Key: DZKGJJYPXXSRJE-PKLMIRHRSA-N
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Description

®-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with two phenoxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Phenoxyphenoxy)pyrrolidine HCl typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of ®-3-(4-Phenoxyphenoxy)pyrrolidine HCl often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Phenoxyphenoxy)pyrrolidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenoxy groups or the pyrrolidine ring.

    Substitution: The phenoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .

Scientific Research Applications

®-3-(4-Phenoxyphenoxy)pyrrolidine HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Phenoxyphenoxy)pyrrolidine HCl involves its interaction with specific molecular targets and pathways. The phenoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Phenoxyphenoxy)pyrrolidine HCl stands out due to its unique pyrrolidine ring structure, which provides distinct chemical and biological properties compared to other phenoxy-substituted compounds.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

(3R)-3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1

InChI Key

DZKGJJYPXXSRJE-PKLMIRHRSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl

Origin of Product

United States

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